molecular formula C9H6N2O2 B179579 7-Nitroisoquinoline CAS No. 13058-73-6

7-Nitroisoquinoline

Cat. No. B179579
Key on ui cas rn: 13058-73-6
M. Wt: 174.16 g/mol
InChI Key: NYHHIPIPUVLUFF-UHFFFAOYSA-N
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Patent
US09138427B2

Procedure details

Under refluxing, a solution of iodine (4.0 g, 15.9 mmol) in ethanol (56 mL) was added dropwise to a stirred solution of 31-2 (2.0 g, 9.34 mmol) in ethanol (24 mL) during 5 h. Then the resulted mixture was stirred for a further 66 h. The solvent was removed and the residual was loaded onto a silica gel chromatography column (PE:EA=6:1) to give 31-3 as a brown dark solid (602 mg, yield 36%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Yield
36%

Identifiers

REACTION_CXSMILES
II.[N+:3]([C:6]1[CH:15]=[C:14]2[C:9]([CH2:10][CH2:11][NH:12][CH2:13]2)=[CH:8][CH:7]=1)([O-:5])=[O:4]>C(O)C>[N+:3]([C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][N:12]=[CH:13]2)=[CH:8][CH:7]=1)([O-:5])=[O:4]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
II
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNCC2=C1
Name
Quantity
56 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
24 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Then the resulted mixture was stirred for a further 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under refluxing
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C=CN=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 602 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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